

"physicochemical properties of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone"

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Compound of Interest

Compound Name: 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone

Cat. No.: B602820

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In-Depth Technical Guide to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is a phenolic compound that has been isolated from the twigs and leaves of *Caesalpinia minax*, a plant used in traditional medicine.[1][2] As a natural product, it holds potential for further investigation in drug discovery and development. This technical guide provides a summary of its known physicochemical properties, outlines experimental protocols for their determination, and discusses the current, albeit limited, understanding of its biological context.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available data for **4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone**.

Table 1: Physicochemical Data of **4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone**

Property	Value	Source
CAS Number	263368-91-8	[2]
Molecular Formula	C ₁₃ H ₁₄ O ₅	[3]
Molecular Weight	250.25 g/mol	[3]
Exact Mass	250.084124 u	[3]
Boiling Point	496.1 ± 45.0 °C at 760 mmHg	[3]
Density	1.4 ± 0.1 g/cm ³	[3]
Flash Point	268.0 ± 25.2 °C	[3]
Refractive Index	1.625	[3]
Polar Surface Area (PSA)	94.83 Å ²	[3]
logP (XLogP3)	1.28	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]

Note: The boiling point, density, flash point, and refractive index are predicted values. Experimental determination is recommended for confirmation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for verifying the physicochemical properties of a compound. The following sections describe standard methodologies that can be applied to **4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone**.

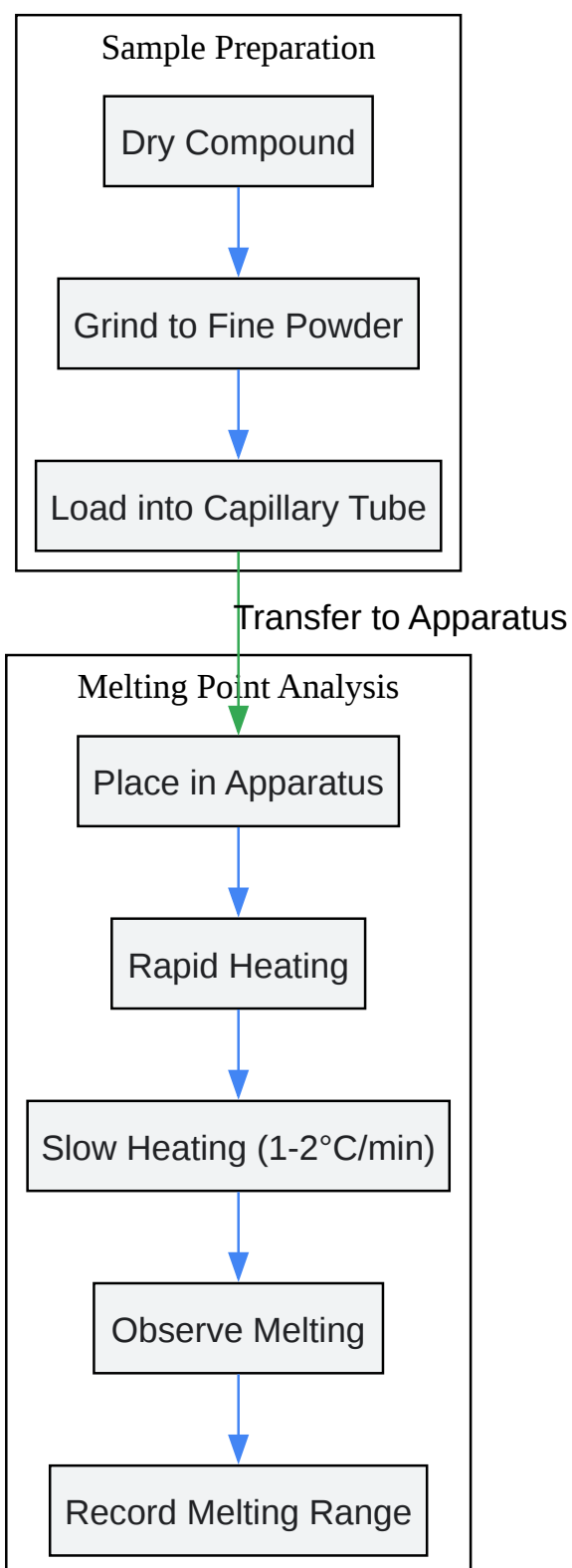
Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method

- **Sample Preparation:** A small, finely powdered sample of the dry compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a viewing scope is used.
- **Procedure:**
 - The capillary tube is placed in the heating block.
 - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
- **Purity Assessment:** A sharp melting range (typically $\leq 2^{\circ}\text{C}$) is indicative of a pure compound.

Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of a solid compound using the capillary method.

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic behavior.

Methodology: Shake-Flask Method

- Solvent Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.
- Sample Preparation: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
- Partitioning: A defined volume of the compound solution is mixed with a defined volume of the other phase in a flask.
- Equilibration: The flask is shaken for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
- Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The logP value is calculated using the following formula: $\log P = \log \left(\frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Water}]}\right)$

Workflow for logP Determination



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Caption: Experimental workflow for the determination of the partition coefficient (logP) using the shake-flask method.

Biological Activity and Signaling Pathways

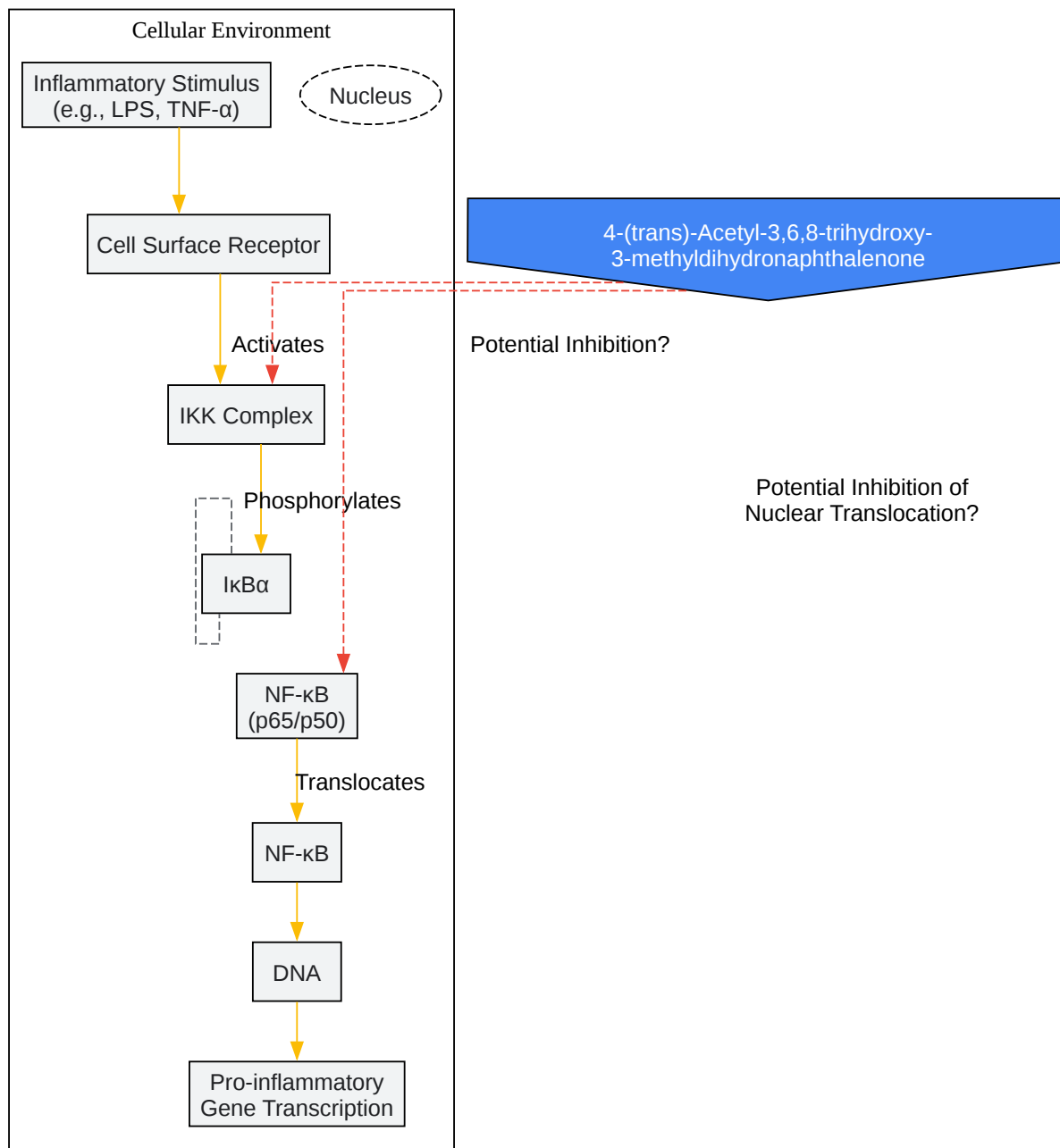
Currently, there is a significant lack of published data on the specific biological activities and mechanisms of action of **4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone**. While the source plant, *Caesalpinia minax*, is known to possess various pharmacological properties, the contribution of this specific compound to those effects has not been elucidated.

Future research should focus on screening this compound in a variety of biological assays to determine its potential therapeutic applications. Based on its phenolic structure, initial investigations could explore its antioxidant, anti-inflammatory, and cytotoxic activities.

Hypothetical Signaling Pathway for Investigation

Given that many phenolic natural products exhibit anti-inflammatory effects, a logical starting point for investigation would be the NF- κ B signaling pathway. This pathway is a central regulator of inflammation.

Proposed Investigation of NF- κ B Pathway Modulation



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Caption: A hypothetical model for investigating the anti-inflammatory potential of the compound via inhibition of the NF- κ B signaling pathway.

Conclusion and Future Directions

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is a natural product with defined physicochemical properties but largely unexplored biological potential. This guide provides the foundational information necessary for researchers to undertake further studies. The immediate priorities for future research should be the experimental validation of its predicted physicochemical properties and a comprehensive screening for biological activities. Elucidation of its mechanism of action and identification of its molecular targets will be crucial for its potential development as a novel therapeutic agent.

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